Acide (2,6-difluoro-3-hydroxyphényl)boronique

Vue d'ensemble

Description

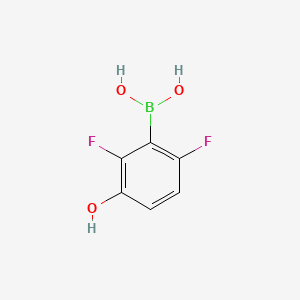

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BF2O3 and its molecular weight is 173.91. The purity is usually 95%.

BenchChem offers high-quality (2,6-Difluoro-3-hydroxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Difluoro-3-hydroxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications de détection

Acide (2,6-difluoro-3-hydroxyphényl)boronique: est utilisé dans diverses applications de détection en raison de son interaction avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure . Cette interaction est cruciale pour les dosages homogènes et la détection hétérogène, y compris à l'interface du matériau de détection ou dans l'échantillon en vrac.

Étiquetage biologique et manipulation des protéines

La capacité du composé à former des complexes stables avec les diols lui permet également d'être utilisé dans l'étiquetage biologique et la manipulation des protéines. Cela comprend la modification des protéines à des fins de recherche, ce qui peut être crucial pour comprendre les fonctions et les interactions des protéines .

Développement thérapeutique

Les acides boroniques sont envisagés pour la conception de nouveaux médicaments et de dispositifs d'administration de médicaments. Ils sont particulièrement étudiés comme porteurs de bore adaptés à la capture neutronique, une méthode prometteuse de traitement du cancer . Cependant, leur stabilité dans l'eau est une préoccupation, en particulier à pH physiologique, ce qui influence leur taux d'hydrolyse .

Couplage de Suzuki-Miyaura

Cet acide boronique sert de substrat dans les réactions de couplage de Suzuki-Miyaura, qui sont essentielles pour créer des liaisons carbone-carbone en chimie organique. Il est utilisé dans la synthèse de divers composés, y compris ceux applicables dans les semi-conducteurs organiques .

Électrophorèse des molécules glyquées

Le composé est utilisé dans l'électrophorèse des molécules glyquées, qui est une technique importante pour l'analyse des protéines et des lipides glycosylés, souvent utilisée dans le diagnostic et le suivi du diabète .

Synthèse de polymères et de microparticules

This compound: est utilisé comme matériau de construction pour les microparticules destinées aux méthodes analytiques et dans les polymères pour la libération contrôlée de l'insuline, ce qui représente une application importante dans la gestion du diabète .

Mécanisme D'action

Target of Action

The primary target of (2,6-Difluoro-3-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds, which are crucial in various biochemical processes.

Pharmacokinetics

It is known that the compound has high gi absorption , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to a wide range of biochemical processes.

Action Environment

The action of (2,6-Difluoro-3-hydroxyphenyl)boronic acid can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Activité Biologique

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Boronic acids, including (2,6-difluoro-3-hydroxyphenyl)boronic acid, are known to interact with various biological molecules, particularly proteins and enzymes, through reversible covalent bonding with diols. This interaction can modulate enzyme activity and influence signaling pathways.

- Insulin Stabilization : A study indicated that certain boronic acids could stabilize insulin by forming complexes that enhance its structural integrity. Computational modeling suggested that derivatives like (2,6-difluoro-3-hydroxyphenyl)boronic acid could exhibit similar stabilizing effects on insulin, potentially improving its therapeutic efficacy in diabetes management .

- Inhibition of Kinases : Boronic acids have been explored as inhibitors of various kinases involved in cancer progression. For instance, structural modifications of boronic acids have shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .

Anticancer Properties

(2,6-Difluoro-3-hydroxyphenyl)boronic acid has been evaluated for its anticancer potential:

- Cytotoxicity : In vitro studies have demonstrated that compounds containing the 2,6-difluoro-3-hydroxyphenyl group exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC₅₀ values in the nanomolar range against specific cancer cell lines such as KG1 and SNU16 .

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Compound A | FGFR1 | <4.1 |

| Compound B | FGFR2 | 2.0 ± 0.8 |

| Compound C | KG1 cells | 25.3 ± 4.6 |

| Compound D | SNU16 cells | 77.4 ± 6.2 |

Mechanistic Insights

The mechanism by which (2,6-difluoro-3-hydroxyphenyl)boronic acid exerts its effects may involve:

- Inhibition of Tubulin Polymerization : Similar boronic acids have been shown to disrupt microtubule dynamics, leading to G2/M phase arrest in cancer cells. This mechanism is crucial for the development of new anticancer therapies targeting cell division .

Case Studies

- Insulin Interaction Study : A theoretical model was developed to study the interaction between various boronic acids and insulin. The findings suggested that (2,6-difluoro-3-hydroxyphenyl)boronic acid could potentially stabilize insulin more effectively than traditional stabilizing agents .

- Antiproliferative Activity : In a series of experiments assessing antiproliferative activity, derivatives of (2,6-difluoro-3-hydroxyphenyl)boronic acid demonstrated notable efficacy against multiple cancer cell lines with varying IC₅₀ values indicating their potency .

Propriétés

IUPAC Name |

(2,6-difluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKYZCCDBZCCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659356 | |

| Record name | (2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-86-0 | |

| Record name | B-(2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.